molecular formula C10H9F3N2O3 B8352546 Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)-

Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)-

Cat. No.: B8352546
M. Wt: 262.18 g/mol
InChI Key: LTRFZYGAJPRSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C10H9F3N2O3 and its molecular weight is 262.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N-dimethyl-3-nitro-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9F3N2O3

Molecular Weight

262.18 g/mol

IUPAC Name

N,N-dimethyl-3-nitro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H9F3N2O3/c1-14(2)9(16)6-3-7(10(11,12)13)5-8(4-6)15(17)18/h3-5H,1-2H3

InChI Key

LTRFZYGAJPRSRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an ice bath under N2-atmosphere, 3-nitro-5-trifluoromethyl-benzoic acid (Lancaster; 11.8 g, 50 mmol), CH2Cl2 (150 ml), 3 drops of DMF and oxalylchloride ( 7.0 ml, 81 mmol) are mixed and then stirred for 2.5 h at rt. The resulting solution is concentrated in vacuo. The residue is dissolved in CH2Cl2 (170 ml) and added dropwise to an ice cooled solution of dimethylamine hydrochloride (4.5 g, 55 mmol) and NEt3 (21 ml; 0.15 mol) in CH2Cl2 (100 ml). After stirring for 15 h at rt, the mixture is worked up as described in Stage 134.3, giving the title compound as an oil: MS: [M+1]+=263; 1H-NMR (CDCl3): 8.53 (s, 1H), 8.47 (s, 1H), 8.03 (s, 1H), 3.18 (s, 3H), 3.04 (s, 3H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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